molecular formula C18H20N2O3S B2415725 Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate CAS No. 1206993-58-9

Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate

Cat. No.: B2415725
CAS No.: 1206993-58-9
M. Wt: 344.43
InChI Key: XWTTWWCIBHTXBA-UHFFFAOYSA-N
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Description

Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, a thiophene ring, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

ethyl 2-[[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-23-18(22)17(21)19-12-15(16-8-5-11-24-16)20-10-9-13-6-3-4-7-14(13)20/h3-8,11,15H,2,9-10,12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTTWWCIBHTXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate typically involves multi-step organic reactions. One common method includes:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated indole derivative.

    Formation of the Ethyl Ester Group: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the indole or thiophene rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxo derivatives of the indole or thiophene rings.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized indole or thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((2-(indolin-1-yl)ethyl)amino)-2-oxoacetate: Lacks the thiophene ring, which may result in different biological activities.

    Ethyl 2-((2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate: Lacks the indole ring, affecting its chemical reactivity and applications.

    Methyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of both indole and thiophene rings, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Biological Activity

Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate is a synthetic organic compound belonging to the class of indole derivatives. Its unique structure features both indole and thiophene rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 344.4 g/mol . The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Indole Derivative : Achieved through Fischer indole synthesis.
  • Introduction of the Thiophene Ring : Utilized via cross-coupling reactions like Suzuki-Miyaura coupling.
  • Formation of the Ethyl Ester Group : Involves esterification with ethanol using a dehydrating agent .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, influencing processes such as inflammation and cell signaling.
  • Receptor Binding : It can bind to cell surface receptors, modulating signal transduction pathways critical for cellular responses.
  • DNA/RNA Intercalation : The compound may intercalate into DNA or RNA, potentially affecting gene expression and protein synthesis .

Biological Activities

Research indicates that compounds containing indole and thiophene moieties exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.

Anti-inflammatory Activity

A study demonstrated that derivatives similar to this compound showed significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

The compound's structural characteristics may also confer anticancer properties by targeting key enzymes involved in nucleotide biosynthesis, such as thymidylate synthase and dihydrofolate reductase, which are crucial in cancer therapy .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Indole Derivatives in Inflammation : A series of indole derivatives were synthesized and evaluated for their anti-inflammatory effects. Compounds exhibiting high molecular polarizability were found to be particularly effective against inflammatory markers .
  • Thiophene-Based Anticancer Agents : Research on thiophene-containing compounds has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 2-((2-(indolin-1-yl)ethyl)amino)-2-oxoacetateLacks thiophene ringDifferent anti-inflammatory profile
Methyl 4-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetamidoMethyl ester instead of ethylAltered pharmacokinetics
N-(4-methoxyphenyl)acetamide derivativeAdditional aromatic groupEnhanced receptor binding affinity

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